

# Review of literature on small molecule PD-1/PD-L1 inhibitors

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An In-depth Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors

## Introduction

The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[1][2] PD-1, expressed on activated T-cells, binds to PD-L1 on tumor cells, leading to the suppression of T-cell activity and allowing tumor growth.[2][3] The development of immune checkpoint inhibitors (ICIs), particularly monoclonal antibodies (mAbs), has revolutionized cancer therapy.[3][4] However, mAbs have limitations, including high manufacturing costs, poor tumor penetration, and potential immunogenicity.[3][4][5] This has spurred the development of small molecule inhibitors targeting the PD-1/PD-L1 pathway, which offer advantages such as oral bioavailability, better tissue penetration, and lower production costs.[3][4][5]

This technical guide provides a comprehensive review of the literature on small molecule PD-1/PD-L1 inhibitors, focusing on their mechanism of action, quantitative data, experimental evaluation protocols, and key signaling pathways.

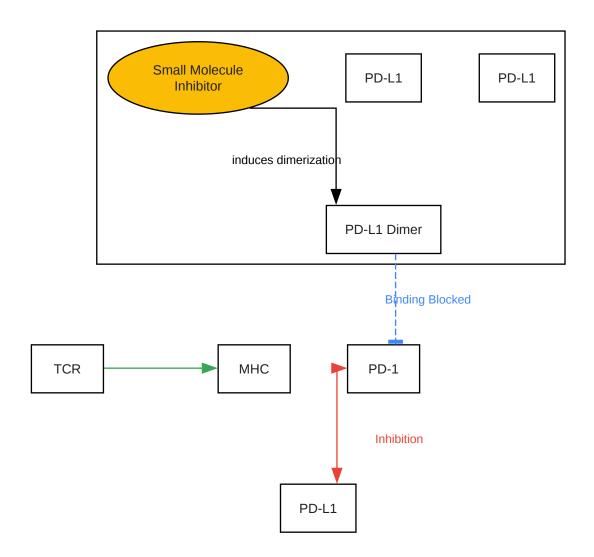
## **Mechanism of Action**

Unlike monoclonal antibodies that typically bind to the extracellular domains of PD-1 or PD-L1 in a 1:1 stoichiometry, many small molecule inhibitors employ a novel mechanism.[6] A significant class of these inhibitors, including those developed by Bristol-Myers Squibb (BMS),



functions by inducing the dimerization of PD-L1.[7][8] These small molecules bind to a hydrophobic pocket at the interface of two PD-L1 protomers, stabilizing a dimeric form of PD-L1.[6][7] This dimerization prevents PD-L1 from binding to PD-1, thereby blocking the inhibitory signal and restoring T-cell function.[5][6][8]

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and its inhibition by small molecules that induce PD-L1 dimerization.



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PD-1/PD-L1 signaling and inhibition mechanism.

## **Quantitative Data of Small Molecule Inhibitors**



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The following tables summarize the in vitro potency and pharmacokinetic properties of selected small molecule PD-1/PD-L1 inhibitors reported in the literature.

Table 1: In Vitro Inhibitory Activity



Compound	Assay Type	IC50 / EC50	Binding Affinity (Kd)	Reference
Biphenyl Derivatives				
BMS-8	HTRF	-	-	[6][7]
BMS-37	HTRF			[6][7]
BMS-202	HTRF	18 nM	-	[2][7]
BMS-1001	HTRF	-	-	[5][7]
BMS-1058	HTRF	0.48 nM	-	[2]
BMS-1166	TR-FRET	7 nM	-	[5][9]
A9	HTRF	0.93 nM	3.64 nM	[2]
Triazolo[4,3-a]pyridines				
Compound 79	HTRF	92.3 nM	-	[6]
Other Heterocycles				
Anidulafungin	BLI	170.6 μg/mL (A549)	76.9 μΜ	[7]
CRT5	HTRF	22.35 μΜ	-	[1]
P053	HTRF	33.65 μΜ	-	[1]
Pyrvinium	HTRF	29.66 μΜ	-	[1]
Symmetric Molecules				
LH1306	HTRF	25 nM	-	[9]
LH1307	HTRF	3 nM	-	[9]
ARB-272572	HTRF	0.4 pM	-	[9]



Bifunctional Inhibitor				
S8 (PD- L1/VISTA)	HTRF	1.4 μΜ	2.1 μM (VISTA)	[10]

Table 2: Pharmacokinetic (PK) Properties

Compound	Species	Administrat ion	Oral Bioavailabil ity (%)	Key Findings	Reference
Compound 58	Humanized Mouse	Intravenous	-	Moderate PK properties, significant tumor growth inhibition.	[11]
S8	Mouse	Oral	34.2%	Desirable in vivo PK properties. Led to a 40% reduction in tumor weight.	[10]

# Experimental Protocols Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

HTRF assays are a common method for screening and characterizing inhibitors of the PD-1/PD-L1 interaction.[6][12] The assay relies on fluorescence resonance energy transfer (FRET) between a donor and an acceptor molecule coupled to the interacting proteins.[12][13]

Principle: Tagged recombinant human PD-1 and PD-L1 proteins are used.[14] One protein is linked to a donor fluorophore (e.g., Europium cryptate) and the other to an acceptor fluorophore (e.g., d2).[12][13] When PD-1 and PD-L1 interact, the donor and acceptor are brought into

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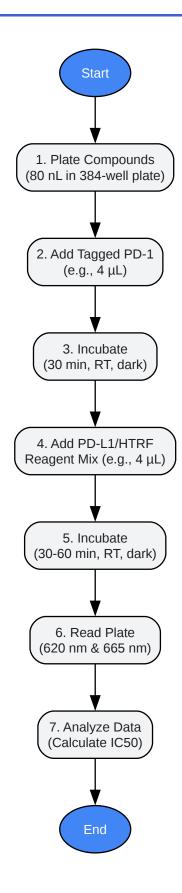


close proximity, allowing FRET to occur upon excitation.[12][14] An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[14]

#### **Detailed Protocol:**

- Compound Preparation: Serially dilute the test compounds in an appropriate buffer (e.g., DMSO) to create a concentration gradient.
- Plate Preparation: Dispense a small volume (e.g., 80 nL) of each compound concentration into the wells of a low-volume 384-well white plate.[12] Include positive (no inhibitor) and negative (no proteins) controls.
- Protein Addition:
  - Add tagged PD-1 (e.g., human IgG-PD-1) to all wells.[12]
  - Incubate for a defined period (e.g., 30 minutes) at room temperature in the dark.[12]
- · Detection Reagent Addition:
  - Prepare a mixture containing the tagged PD-L1 (e.g., 6His-PD-L1) and the HTRF detection reagents (e.g., anti-IgG-Tb and anti-6His-d2).[12][13]
  - Add this mixture to all wells.
- Incubation: Incubate the plate for 30-60 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.[12]
- Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[12]
   [13]
- Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio
  against the compound concentration and fit the data to a dose-response curve to determine
  the IC50 value.[14]





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Workflow for a typical HTRF binding assay.



## **AlphaLISA Binding Assay**

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay used for studying protein-protein interactions.[15][16]

Principle: The assay uses two types of beads: Donor beads and Acceptor beads.[17] Biotinylated PD-1 binds to Streptavidin-coated Donor beads, and His-tagged PD-L1 is captured by anti-His AlphaLISA Acceptor beads.[17][18] When PD-1 and PD-L1 interact, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen molecules are generated, which diffuse and activate the Acceptor beads, resulting in light emission at 615 nm.[15][18] Inhibitors that block the PD-1/PD-L1 interaction prevent this energy transfer, causing a decrease in the AlphaLISA signal.[15]

#### Detailed Protocol:

- Reagent Preparation: Prepare 1X AlphaLISA Immunoassay Buffer and reconstitute
  lyophilized biotinylated PD-1 and His-tagged PD-L1 proteins.[18] Prepare working solutions
  of the proteins and a mixture of Donor and Acceptor beads.
- Compound Plating: Add serially diluted test compounds to the wells of a white 96-well or 384-well plate.[15]
- Protein Addition: Add the His-tagged PD-L1 and biotinylated PD-1 solutions to the wells.[15]
- Bead Addition: Add the mixture of Anti-6xHis AlphaLISA Acceptor beads and Streptavidincoated Donor beads.[15]
- Incubation: Incubate the plate for 60-90 minutes at room temperature in the dark.[15]
- Data Acquisition: Read the plate on an Alpha-enabled plate reader.[15]
- Data Analysis: Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.

## In Vivo Syngeneic Tumor Models

Syngeneic mouse models, which use tumor cell lines derived from the same inbred mouse strain, are essential for evaluating the in vivo efficacy of immunotherapies as they possess an

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intact immune system.[19][20]

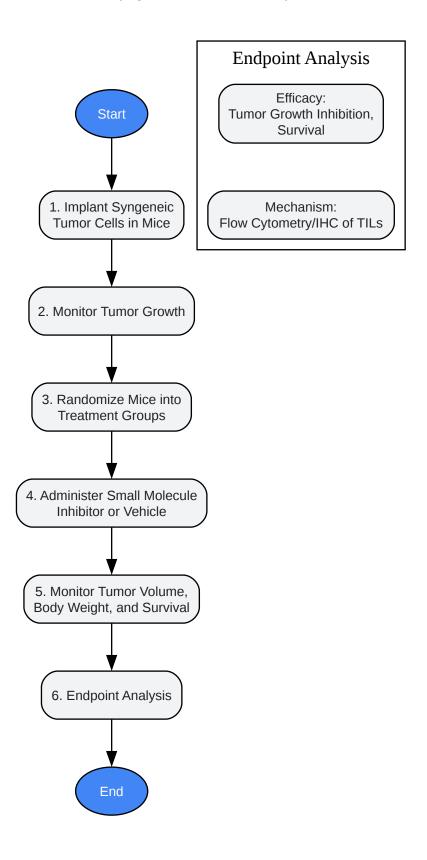
Principle: Tumor cells are implanted into immunocompetent mice.[20] Once tumors are established, mice are treated with the small molecule inhibitor. The anti-tumor activity is assessed by measuring tumor growth inhibition and survival.[20] Mechanistic studies can be performed by analyzing tumor-infiltrating lymphocytes (TILs).[21][22]

#### Detailed Protocol:

- Cell Culture and Implantation: Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma, B16-F10 melanoma) under standard conditions.
   [19][20] Implant a specific number of tumor cells (e.g., 1 x 10^6) subcutaneously or orthotopically into the flank of syngeneic mice (e.g., C57BL/6 or BALB/c).[20]
- Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups (typically n=10 mice per group).[20]
- Treatment Administration: Administer the small molecule inhibitor via the desired route (e.g., oral gavage) at a specified dose and schedule. The control group receives the vehicle. A positive control group treated with an anti-PD-1 or anti-PD-L1 antibody may also be included.
   [21]
- Monitoring: Monitor tumor volume, body weight, and overall animal health regularly (e.g., 2-3 times per week).
- Endpoint Analysis:
  - Efficacy: Continue the study until tumors in the control group reach a defined endpoint size. Calculate Tumor Growth Inhibition (TGI). Monitor survival for survival studies.
  - Pharmacodynamics/Mechanism of Action: At the end of the study (or at specific time points), euthanize a subset of mice. Excise tumors and spleens for analysis of immune cell populations (e.g., CD8+ T-cells, regulatory T-cells) by flow cytometry or immunohistochemistry.[21][22]



• Data Analysis: Analyze differences in tumor growth and survival between groups using appropriate statistical methods (e.g., t-test, ANOVA, Kaplan-Meier survival analysis).





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General workflow for an in vivo efficacy study.

### Conclusion

Small molecule inhibitors of the PD-1/PD-L1 pathway represent a promising and rapidly evolving class of cancer immunotherapies.[11] They offer several potential advantages over monoclonal antibodies, including oral administration and different mechanisms of action.[4][5] The development of these agents has been facilitated by robust in vitro screening assays like HTRF and AlphaLISA, and their efficacy is validated in immunocompetent syngeneic mouse models.[14][15][19] While many candidates are still in preclinical or early clinical development, the quantitative data gathered so far demonstrates the high potency of these molecules.[2][7] Continued research focusing on optimizing pharmacokinetic properties and clinical validation will be crucial for realizing the full therapeutic potential of small molecule PD-1/PD-L1 inhibitors. [4]

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